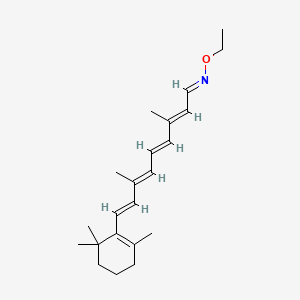

Retinal-O-ethyloxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99794-88-4 |

|---|---|

Molecular Formula |

C22H33NO |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

(E,2E,4E,6E,8E)-N-ethoxy-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-imine |

InChI |

InChI=1S/C22H33NO/c1-7-24-23-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-22(21,5)6/h8,10-11,13-15,17H,7,9,12,16H2,1-6H3/b11-8+,14-13+,18-10+,19-15+,23-17+ |

InChI Key |

HIMHNTFVMDPYEF-DQCGJCGASA-N |

SMILES |

CCON=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Isomeric SMILES |

CCO/N=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

Canonical SMILES |

CCON=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Synonyms |

etinal(O-ethyl)oxime retinal-O-ethyloxime |

Origin of Product |

United States |

Chemical Derivatization of Retinaldehyde to Retinal O Ethyloxime: Principles and Utility in Analytical Methodologies

Mechanistic Basis of Oxime Formation for Aldehyde Stabilization in Biological Samples

The aldehyde group in retinal is highly reactive and can readily form Schiff bases with primary amines present in biological samples, which can impede its efficient extraction and accurate measurement. nih.gov To overcome this, retinal is converted into an O-ethyloxime derivative. This reaction proceeds through the nucleophilic addition of O-ethylhydroxylamine to the carbonyl carbon of the retinaldehyde. The resulting intermediate then undergoes dehydration to form the stable C=N double bond of the oxime.

The formation of oximes from aldehydes and hydroxylamines is a well-established reaction in organic chemistry. nih.gov The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of the O-ethylhydroxylamine. researchgate.net The resulting tetrahedral intermediate, a carbinolamine, is then protonated on the oxygen, which allows for the elimination of a water molecule to form the stable oxime. nih.gov

The stability of the resulting oxime is significantly greater than that of the parent aldehyde, particularly within a biological matrix. rsc.org This increased stability is attributed to the electronic properties of the oxime bond. The electronegativity of the oxygen atom in the oxime group reduces the basicity of the imine nitrogen, making the C=N bond less susceptible to hydrolysis compared to a Schiff base (imine). nih.gov This enhanced stability prevents the degradation of retinaldehyde during sample preparation and analysis, leading to more accurate and reproducible quantification.

Isomeric Considerations of Retinal-O-ethyloxime: Syn- and Anti-Isomer Formation and Analytical Implications

A notable characteristic of oxime formation is the generation of two geometric isomers: the syn- and anti-isomers. nih.govpageplace.de These isomers arise from the restricted rotation around the C=N double bond, leading to different spatial arrangements of the substituents. The formation of these two conformers is a critical consideration in the analytical methodology for this compound.

The ratio of syn- to anti-isomers is not always consistent and can be influenced by the reaction conditions. nih.gov For instance, the formation of retinal oximes in a solution of methanol/water has been observed to produce a significantly higher syn/anti ratio compared to the reaction carried out directly in a tissue homogenate. nih.gov

From an analytical perspective, the presence of two isomers necessitates their separation and individual or combined quantification. In high-performance liquid chromatography (HPLC) analysis, the syn- and anti-isomers of this compound often exhibit different retention times, allowing for their resolution. nih.gov However, in some cases, the anti-isomer of the non-alkylated retinal oxime can co-elute with retinol (B82714) or appear as a broad, asymmetric peak, complicating quantification. nih.gov The use of O-ethylhydroxylamine to form the O-ethyloxime derivative helps to mitigate this issue. nih.gov For accurate quantification, the areas of both the syn and anti peaks are typically summed. nih.gov

Optimization of Derivatization Protocols for Enhanced Analytical Performance and Recovery

To ensure the accuracy and sensitivity of retinaldehyde quantification, the derivatization protocol must be optimized. This involves fine-tuning various reaction parameters to maximize the conversion of retinaldehyde to its O-ethyloxime derivative and to ensure its efficient extraction from the biological matrix.

Key parameters that are often optimized include:

Reagent Concentration: The concentration of O-ethylhydroxylamine is a critical factor. A sufficient excess of the derivatizing agent is necessary to drive the reaction to completion. For instance, a 0.1 M solution of O-ethylhydroxylamine in a buffered solution (e.g., 100 mM HEPES at pH 6.5) has been successfully used. nih.gov

Reaction Time and Temperature: The incubation time and temperature also play a crucial role. A common protocol involves incubating the sample with the derivatizing agent for a specific period, such as 20 minutes at room temperature, to ensure complete derivatization. nih.gov

pH: The pH of the reaction medium can influence the rate of oxime formation. Mildly acidic conditions are often favored as they can accelerate the reaction. rsc.org

Solvent System: The choice of solvent for the derivatization and subsequent extraction is vital for achieving high recovery of the this compound. Methanol is often added to the biological sample along with the aqueous O-ethylhydroxylamine solution to facilitate the reaction. nih.gov Following derivatization, a non-polar solvent like hexane (B92381) is used for extraction. nih.gov

The optimization of these parameters is essential for developing a robust and reliable analytical method. For example, a highly sensitive method using ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for the quantification of this compound, with a lower limit of detection of 5 fmol. nih.gov This method relies on an optimized derivatization and extraction procedure to achieve such high sensitivity.

Table of Research Findings on this compound Derivatization and Analysis:

| Parameter | Finding | Reference(s) |

| Derivatizing Agent | O-ethylhydroxylamine is used to convert retinaldehyde to this compound, which is more stable than the non-alkylated oxime. | nih.gov |

| Isomer Formation | The derivatization process forms syn- and anti-isomers of this compound. | nih.govpageplace.de |

| Isomer Separation | HPLC methods have been developed to resolve the syn- and anti-isomers. | nih.gov |

| Quantification | The sum of the peak areas of the syn- and anti-isomers is used for quantification. | nih.gov |

| Reaction Conditions | A typical protocol involves incubation with 0.1 M O-ethylhydroxylamine at pH 6.5 for 20 minutes at room temperature. | nih.gov |

| Extraction Solvent | Hexane is commonly used for the extraction of this compound from the reaction mixture. | nih.gov |

| Analytical Method | UHPLC-MS/MS provides high sensitivity and specificity for the quantification of this compound. | nih.gov |

| Limit of Detection | A detection limit of 5 fmol has been achieved using UHPLC-MS/MS. | nih.gov |

Advanced Chromatographic and Spectrometric Methodologies for Retinal O Ethyloxime Quantification

High-Performance Liquid Chromatography (HPLC) Applications for Retinal-O-ethyloxime

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound. Its versatility allows for the use of different stationary and mobile phases to achieve optimal separation of the syn and anti isomers of the oxime, which is crucial for accurate quantification.

Reversed-Phase HPLC Methodologies for Isomer Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of this compound due to its excellent resolution and the stability of retention times. nih.gov This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A common approach involves the use of a C18 column, which provides a hydrophobic surface for the separation of the this compound isomers. nih.govnih.gov For instance, a Zorbax SB-C18 column (4.6 × 100mm, 3.5 µm) has been successfully used to resolve the syn and anti isomers. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724), often with a small percentage of formic acid to improve peak shape and ionization efficiency. nih.gov

In a specific application, a linear gradient from 60% acetonitrile in water (with 0.1% formic acid) to 95% acetonitrile over 5 minutes at a flow rate of 1 mL/min was employed. nih.gov Under these conditions, the anti-Retinal-O-ethyloxime and syn-Retinal-O-ethyloxime isomers were eluted at distinct retention times, allowing for their individual quantification. nih.gov The sum of the areas of the syn and anti isomer peaks is then used to determine the total retinal concentration. nih.gov It is noteworthy that the derivatization to O-ethyl oxime is preferred over the non-alkylated oxime because the anti-retinaloxime isomer tends to co-elute with retinol (B82714) in both reversed-phase and normal-phase HPLC. nih.gov

| Parameter | Value | Source |

| Column | Zorbax SB-C18 (4.6 × 100mm, 3.5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |

| Gradient | 60% to 95% B over 5 min | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Retention Time (anti-isomer) | 6.6 min | nih.gov |

| Retention Time (syn-isomer) | 10.9 min | nih.gov |

Normal-Phase HPLC Methodologies for Isomer Separation and Quantification

Normal-phase HPLC (NP-HPLC) offers an alternative and sometimes advantageous approach for the separation of this compound isomers. nih.gov This technique employs a polar stationary phase, such as silica, and a non-polar mobile phase. unt.eduelementlabsolutions.com NP-HPLC is particularly useful for separating isomers and for analytes that are soluble in non-polar solvents. unt.eduwaters.com

In NP-HPLC, the separation mechanism is based on the adsorption of the polar analyte onto the polar stationary phase. More polar compounds are retained longer on the column. For this compound, a Zorbax SIL column (4.6 × 250 mm, 5 µm) has been utilized. nih.gov The mobile phase in NP-HPLC for retinoids typically consists of a non-polar solvent like hexane (B92381) mixed with a small amount of a more polar solvent, such as 2-propanol, to modulate retention. nih.gov

A key advantage of NP-HPLC is its ability to provide different selectivity for isomers compared to RP-HPLC. nih.gov While RP-HPLC is often favored for its robustness, NP-HPLC can be superior for resolving specific cis- and trans-isomeric forms of the this compound derivatives. nih.gov However, a challenge with NP-HPLC is controlling the water content in the mobile phase, which can affect the activity of the stationary phase and lead to variations in retention times. unt.edu

| Parameter | Value | Source |

| Column | Zorbax SIL (4.6 × 250 mm, 5 µm) | nih.gov |

| Mobile Phase | 0.4% 2-propanol in hexane | nih.gov |

| Flow Rate | 2 mL/min | nih.gov |

| Application | Separation of cis- and trans-isomeric forms | nih.gov |

UV-Absorbance Detection Strategies and Wavelength Optimization for this compound

UV-absorbance detection is a common and robust method for the quantification of this compound following HPLC separation. nih.govchromatographyonline.com Retinoids, including this compound, possess chromophores that absorb light in the ultraviolet (UV) and visible regions, making them well-suited for this type of detection. unt.edu

The choice of detection wavelength is critical for achieving optimal sensitivity and selectivity. chromatographyonline.com For this compound, the maximum absorbance is typically around 368 nm. nih.gov Monitoring at this wavelength allows for the sensitive detection of both the syn and anti isomers. nih.gov In methods where other retinoids like retinol are also being monitored, a multi-wavelength detector or a photodiode array (PDA) detector can be employed. nih.gov For instance, retinol can be monitored simultaneously at its absorption maximum of 325 nm. nih.gov

The use of a PDA detector provides the additional advantage of acquiring the full UV spectrum of the eluting peaks, which can aid in peak identification and purity assessment. knauer.net The specificity of UV detection for retinoids is enhanced by the fact that few endogenous compounds in biological samples absorb light at these characteristic longer wavelengths. nih.gov

| Analyte | Detection Wavelength (λmax) | Source |

| This compound | 368 nm | nih.gov |

| Retinol | 325 nm | nih.gov |

| Retinoic Acid | 340 nm | nih.gov |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for High Sensitivity Quantification

For applications requiring even higher sensitivity and specificity, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for the quantification of this compound. nih.govnih.gov This technique combines the superior separation efficiency of UHPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

Ionization Techniques for this compound Analysis (e.g., Atmospheric Pressure Chemical Ionization (APCI))

The interface between the liquid chromatograph and the mass spectrometer is a critical component, and the choice of ionization technique significantly impacts the analysis. For this compound, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often the preferred method. nih.gov APCI is a soft ionization technique that is well-suited for thermally stable, less polar compounds like this compound. wikipedia.org

In APCI, the eluent from the UHPLC is nebulized and vaporized in a heated chamber. wikipedia.org A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase reactions, primarily proton transfer. wikipedia.orgcreative-proteomics.com This process typically results in the formation of a protonated molecule [M+H]⁺, which is a singly charged ion. creative-proteomics.com The use of APCI for retinoid analysis has been shown to provide higher sensitivity and lower background noise compared to other techniques like electrospray ionization (ESI). nih.gov

| Parameter | Description | Source |

| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Principle | Gas-phase ion-molecule reactions initiated by corona discharge. | wikipedia.org |

| Typical Ion | [M+H]⁺ | creative-proteomics.com |

| Advantage | Favorable ionization efficiency for retinoids, leading to high sensitivity and low background. | nih.gov |

Multiple Reaction Monitoring (MRM) Transitions for Specificity and Sensitivity

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and sensitivity for the quantification of this compound. nih.govproteomics.com.au MRM is performed on a triple quadrupole mass spectrometer. proteomics.com.au In the first quadrupole, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected. This precursor ion is then fragmented in the collision cell (the second quadrupole) through collision-induced dissociation. In the third quadrupole, a specific product ion (or fragment ion) is selected and detected. labce.com

This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for very low detection limits. nih.gov For this compound, the MRM transition is monitored from a precursor ion with a mass-to-charge ratio (m/z) of 328.5 to a product ion with an m/z of 236.4. nih.gov The optimization of MS parameters such as collision energy and gas pressures is crucial for maximizing the sensitivity of the MRM assay. nih.gov This highly specific detection allows for the quantification of this compound at femtomole levels, making it suitable for analysis in small biological samples. nih.govnih.gov

| Parameter | Value | Source |

| Mass Spectrometer | Triple Quadrupole | proteomics.com.au |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (m/z) | 328.5 | nih.gov |

| Product Ion (m/z) | 236.4 | nih.gov |

| Collision Gas | 7 (arbitrary units) | nih.gov |

| Collision Energy | 17 eV | nih.gov |

| Lower Limit of Detection | 5 fmol | nih.govnih.gov |

Determination of Quantification Limits and Linear Dynamic Ranges for this compound Assays

The performance of an analytical method is characterized by its ability to detect and accurately quantify an analyte. Key parameters in this regard are the limit of detection (LOD), the limit of quantification (LOQ), and the linear dynamic range.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision. loesungsfabrik.de For this compound, methods utilizing ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have achieved a lower limit of detection of 5 femtomoles (fmol). nih.govnih.gov

The limit of quantification (LOQ) represents the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. loesungsfabrik.de For this compound, the LOQ using UHPLC-MS/MS has been established at 20 fmol. nih.gov This level of sensitivity is essential for measuring the low endogenous concentrations of retinal in many tissues. nih.govnih.gov

The linear dynamic range is the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. A broad linear range is desirable to accurately measure samples with varying concentrations without the need for extensive dilution. For this compound, a linear dynamic range from 5 fmol to 1 picomole (pmol) has been demonstrated, showcasing the method's robustness for a wide array of biological samples. nih.govnih.gov Another reported method for retinal quantification has a linear range spanning over three orders of magnitude with a lower limit of detection of 0.2 pmol. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) as a Complementary Technique for Retinoid Derivatives

While liquid chromatography is a dominant technique, gas chromatography-mass spectrometry (GC-MS) serves as a valuable complementary method for the analysis of certain retinoid derivatives. nih.govresearchgate.net GC-MS offers high sensitivity, with detection limits reported to be less than 250 fmol for some retinoids. nih.gov However, a significant consideration for using GC-MS for compounds like retinoic acid is the necessity of derivatization to increase their volatility and thermal stability. nih.govmdpi.com This requirement adds a step to the sample preparation process. The use of GC-MS has been explored for the analysis of various retinol derivatives and has proven useful in specific applications, such as in isotope dilution studies to determine vitamin A body stores. nih.govacs.org

Strategic Integration of Internal Standards in this compound Quantification Protocols (e.g., 3,4-didehydrothis compound)

The use of an internal standard is a cornerstone of accurate and reliable quantification in analytical chemistry, particularly when dealing with complex biological matrices. Internal standards help to correct for variations in sample preparation, extraction efficiency, and instrument response. researchgate.net

In the quantification of this compound, 3,4-didehydrothis compound is a commonly employed internal standard. nih.gov This compound is an ideal choice because it is structurally and chemically very similar to the analyte of interest, this compound, but has a different molecular weight, allowing it to be distinguished by the mass spectrometer. nih.gov The derivatization of the internal standard, 3,4-didehydroretinal, is performed in situ alongside the derivatization of retinal to their respective O-ethyloxime forms. nih.govnih.gov This co-derivatization ensures that both the analyte and the internal standard are subjected to the same experimental conditions, thereby providing a more accurate correction for any procedural losses or variations. nih.gov

The use of an internal standard like 3,4-didehydrothis compound is critical for achieving the high precision and accuracy required for quantifying the low levels of retinal found in many biological tissues. nih.govnih.gov

Rigorous Sample Preparation Techniques for this compound Analysis in Diverse Biological Matrices

The analysis of this compound in diverse biological matrices such as tissues and serum requires meticulous sample preparation to ensure the stability of the analyte and to remove interfering substances. nih.govresearchgate.netrdd.edu.iq Retinoids are notoriously sensitive to light, oxidation, and isomerization, necessitating that all procedures be conducted under yellow or red light and in glass containers. nih.govnih.gov

The general workflow for sample preparation involves several key steps:

Homogenization: Tissue samples are first homogenized in a suitable buffer, such as saline, to create a uniform suspension. nih.govnih.gov

Derivatization: To stabilize the reactive retinal and facilitate its extraction, it is converted to this compound in situ. This is achieved by adding O-ethylhydroxylamine to the sample homogenate. nih.govnih.gov The internal standard, 3,4-didehydroretinal, is added prior to this step to undergo derivatization concurrently. nih.gov

Extraction: The retinal-O-ethyloximes are then extracted from the aqueous sample matrix into an organic solvent, typically hexane. nih.govnih.gov This liquid-liquid extraction separates the lipid-soluble retinoids from water-soluble components.

Evaporation and Reconstitution: The organic solvent containing the extracted retinal-O-ethyloximes is evaporated under a stream of nitrogen. The dried residue is then redissolved in a solvent compatible with the chromatographic system, such as acetonitrile, prior to analysis. nih.govresearchgate.net

For specific biological matrices, modifications to this general protocol may be necessary. For instance, when analyzing serum, the initial step involves centrifugation to separate the serum from clotted blood. nih.gov In the analysis of rod outer segments, specialized isolation procedures are required to obtain this specific subcellular fraction before proceeding with extraction. ru.nlnih.gov The choice of extraction and clean-up procedures is critical to minimize matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer and lead to inaccurate quantification. nih.gov

Applications of Retinal O Ethyloxime Analysis in Mechanistic Biochemical Research

Elucidation of Retinaldehyde Flux and Turnover in Retinoid Homeostasis Pathways

Retinal-O-ethyloxime is instrumental in elucidating the flux and turnover of retinaldehyde within the complex network of retinoid homeostasis. By converting retinaldehyde to its O-ethyloxime derivative, researchers can effectively trap and quantify this key intermediate, providing a snapshot of its concentration at a specific point in time. nih.govnih.gov This technique allows for the assessment of the flow of retinoids through various metabolic steps, from the initial cleavage of β-carotene to retinaldehyde, its subsequent reduction to retinol (B82714), or its oxidation to retinoic acid. cambridge.orgmdpi.com

Studies utilizing this method have provided valuable insights into how retinoid homeostasis is maintained under different physiological and pathological conditions. For instance, by measuring the levels of this compound, researchers can investigate the impact of dietary vitamin A intake on the retinaldehyde pool in various tissues. nih.gov This approach has been used to demonstrate how excessive vitamin A supplementation can lead to an increase in bisretinoid formation, which is associated with certain retinal diseases. nih.gov The ability to accurately measure retinaldehyde levels is therefore critical for understanding the mechanisms that regulate retinoid storage, transport, and utilization. mdpi.com

Interactive Data Table: Retinoid Levels in Wild-Type and RhoD190N/+ Mice on Different Diets

| Genotype | Diet | all-trans-retinal (B13868) (O-ethyl) oxime (pmol/eye) | 11-cis-retinal (B22103) (O-ethyl) oxime (pmol/eye) | all-trans-retinyl palmitate (pmol/eye) |

|---|---|---|---|---|

| Wild-Type | Control | ~0.2 | ~1.0 | ~15 |

| Wild-Type | Vitamin A-Supplemented | ~0.3 | ~1.2 | ~25 |

| RhoD190N/+ | Control | ~0.3 | ~0.8 | ~20 |

| RhoD190N/+ | Vitamin A-Supplemented | ~0.4 | ~0.9 | ~35 |

Investigation of Enzymatic Activities Involved in Retinaldehyde Metabolism

The derivatization of retinaldehyde to this compound is a cornerstone of assays designed to investigate the activity of enzymes central to retinaldehyde metabolism.

The activity of retinol dehydrogenases (RDHs), which catalyze the reversible oxidation of retinol to retinaldehyde, and retinal dehydrogenases (RALDHs), which mediate the irreversible oxidation of retinaldehyde to retinoic acid, can be precisely measured using methodologies that rely on the quantification of this compound. mdpi.comamedeolucente.itnih.gov In these assays, the formation or consumption of retinaldehyde is monitored over time. By stopping the reaction and derivatizing the retinaldehyde present with O-ethylhydroxylamine, the amount of product formed or substrate consumed can be accurately determined by techniques like high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govarvojournals.org

This approach has been pivotal in characterizing the substrate specificity, cofactor requirements, and kinetic parameters of various RDH and RALDH isozymes. arvojournals.orgplos.org For example, studies have used this method to demonstrate that RDH10 is a critical enzyme for the oxidation of retinol to retinaldehyde during embryonic development. plos.org Similarly, the inhibition of RALDH activity by various compounds has been assessed by measuring the accumulation of retinaldehyde, which is detected as its O-ethyloxime derivative. mdpi.comnih.gov

RPE65 is a key enzyme in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol (B117599). wikipedia.orgescholarship.org The product, 11-cis-retinol, is then oxidized to 11-cis-retinaldehyde, the chromophore of visual pigments. amedeolucente.it Assays to determine RPE65 activity often involve the quantification of the 11-cis-retinoid products. While the direct product is 11-cis-retinol, its subsequent oxidation to 11-cis-retinaldehyde means that measuring the levels of 11-cis-retinal-O-ethyloxime can provide a readout of RPE65 function. nih.govresearchgate.net

By co-expressing RPE65 with other visual cycle enzymes in cell culture systems and then supplying all-trans-retinol, researchers can measure the production of 11-cis-retinaldehyde (as its O-ethyloxime) to confirm the isomerohydrolase activity of RPE65. researchgate.netnih.gov This methodology has been crucial in confirming that RPE65 is indeed the long-sought isomerohydrolase of the visual cycle and has helped to elucidate the pathogenesis of retinal dystrophies associated with mutations in the RPE65 gene. researchgate.netnih.govnih.gov

Lecithin:retinol acyltransferase (LRAT) catalyzes the esterification of all-trans-retinol to form all-trans-retinyl esters, which are the substrate for RPE65. mdpi.comuniprot.org While LRAT does not directly produce or consume retinaldehyde, its activity is intrinsically linked to the retinaldehyde pool, particularly in the retinal pigment epithelium (RPE). By providing the substrate for RPE65, LRAT activity influences the rate at which 11-cis-retinaldehyde can be generated. mdpi.comresearchgate.net

Studies on LRAT activity often involve measuring the formation of retinyl esters. dtic.milbiorxiv.org However, in reconstituted visual cycle systems in cell culture, the functional consequence of LRAT activity on the production of 11-cis-retinaldehyde can be assessed. researchgate.net In such experiments, the co-expression of LRAT with RPE65 and an 11-cis-retinol dehydrogenase is necessary for the production of 11-cis-retinaldehyde, which is then quantified as its O-ethyloxime derivative. arvojournals.orgresearchgate.net These studies demonstrate the essential role of LRAT in maintaining the flux of retinoids through the visual cycle to regenerate the vital visual chromophore.

Characterization of Retinal Isomerization Dynamics in Biological Systems

The photoisomerization of 11-cis-retinal to all-trans-retinal upon light absorption is the initial event in vision. researchgate.netijabbr.com The subsequent enzymatic re-isomerization of all-trans-retinal back to the 11-cis form is essential for regenerating the visual pigment. wikipedia.org The use of this compound allows for the precise quantification of different retinal isomers, providing a powerful tool to study the dynamics of this isomerization process in biological systems. researchgate.net

By extracting retinoids from the eye at different time points after a light stimulus and converting the retinal isomers to their O-ethyloxime derivatives, researchers can use HPLC to separate and quantify the syn and anti forms of both all-trans- and 11-cis-retinal-O-ethyloxime. nih.gov This has enabled detailed investigations into the kinetics of the visual cycle, including the rates of retinal isomerization and the regeneration of rhodopsin. gu.se Such studies are crucial for understanding the mechanisms that ensure the high efficiency and stereoselectivity of retinal isomerization within the protein environment. gu.se

Interactive Data Table: HPLC Retention Times of Retinoid Standards

| Retinoid | Retention Time (minutes) |

|---|---|

| all-trans-retinol | 4.8 |

| retinyl acetate (B1210297) (internal standard) | 8.9 |

| anti 11-cis-retinal-(O-ethyl) oxime | Varies by method |

| anti all-trans-retinal-(O-ethyl) oxime | Varies by method |

| syn 11-cis-retinal-(O-ethyl) oxime | Varies by method |

| syn all-trans-retinal-(O-ethyl) oxime | Varies by method |

| all-trans-retinyl palmitate | 16.6 |

Note: Retention times for retinal oximes can vary significantly depending on the specific HPLC method used. nih.govresearchgate.net

Studies of Retinaldehyde Production and Clearance in Specific Tissues and Cellular Compartments

The application of this compound derivatization has been extended to study the production and clearance of retinaldehyde in a variety of tissues and cellular compartments beyond the eye. nih.govmdpi.com This has been particularly important for understanding the role of retinaldehyde as a precursor to retinoic acid, a potent signaling molecule that regulates gene expression in numerous biological processes. mdpi.comresearchgate.net

Using sensitive UHPLC-MS/MS methods, researchers have been able to quantify endogenous levels of retinaldehyde (as this compound) in tissues such as the liver, kidney, adipose tissue, and brain. nih.govresearchgate.net These studies have revealed that extra-ocular concentrations of retinaldehyde are in a similar range to those of all-trans-retinoic acid. nih.gov This methodology has also been proficient in quantifying the conversion of retinol to retinaldehyde in vitro using microsomal preparations from various tissues, providing an efficient means to study retinoid metabolism in both in vivo and in vitro settings. nih.gov For instance, the formation of retinaldehyde from β-carotene has been characterized in intestinal mucosa preparations by identifying the product as its O-ethyloxime derivative. nih.govcambridge.org Furthermore, studies in adipose tissue have shown that retinaldehyde levels can be influenced by diet and that retinaldehyde itself can regulate adipogenesis. nih.govresearchgate.net

Quantification in Murine Models for Retinoid Metabolism and Visual Cycle Research

The derivatization of retinal isomers into their O-ethyloxime forms is a key technique to overcome the inherent instability of the aldehyde functional group, which readily reacts and degrades in biological samples. nih.govnih.gov This method enhances extraction efficiency and allows for reliable quantification. nih.govresearchgate.net Researchers have successfully used O-ethylhydroxylamine to convert retinal to its more stable O-ethyloxime derivative, which can then be accurately measured. nih.govresearchgate.net This derivatization produces syn and anti isomers, which are typically summed for total retinaldehyde quantification. nih.gov

A highly sensitive ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed to quantify Retinal-O-ethyloximes. nih.govnih.gov This technique offers a low limit of detection, around 5 femtomoles, and a linear range of quantification from 5 femtomoles to 1 picomole. nih.govnih.gov This level of sensitivity is particularly advantageous for analyzing small biological samples, such as those from murine models. nih.govnih.gov

This methodology has been instrumental in studying the visual cycle, the complex enzymatic pathway responsible for regenerating the visual chromophore, 11-cis-retinal. nih.govresearchgate.netoculogenetica.com For instance, in studies of mice with genetic modifications in retinol dehydrogenases (RDHs), quantification of retinal isomers (via their oxime derivatives) helped to elucidate the roles of specific enzymes in clearing all-trans-retinal after light exposure. pnas.org The ability to accurately measure changes in retinal levels is critical for understanding the kinetics of the visual cycle and the impact of genetic or environmental factors. oculogenetica.compnas.org

Analysis of Retinaldehyde Levels in Specific Animal Tissues (e.g., ocular tissues, liver, adipose tissue, testis)

The application of this compound derivatization has enabled the precise measurement of retinaldehyde concentrations in a variety of animal tissues, revealing insights into tissue-specific retinoid metabolism.

Ocular Tissues: The eye has the highest demand for vitamin A, primarily for the production of 11-cis-retinal for the visual cycle. nih.govmdpi.com Studies in mice have quantified different retinal isomers in the retina and retinal pigment epithelium (RPE) to understand the dynamics of chromophore regeneration. pnas.orgplos.org For example, after a light flash, changes in all-trans-retinal and 11-cis-retinal levels were monitored over time in wild-type and knockout mice to determine the function of specific retinol dehydrogenases. pnas.org

Liver: The liver is the central organ for vitamin A storage and metabolism. mdpi.com Studies in rats have shown that during the development of liver cirrhosis, there are significant changes in retinoid levels, with a decrease in retinaldehyde and retinol in the liver and a corresponding increase in the serum. researchgate.net The derivatization to this compound allows for the accurate tracking of these metabolic shifts. nih.gov

Adipose Tissue: Retinaldehyde has been shown to play a role in regulating adipogenesis. bioline.org.brnih.gov Quantification of retinaldehyde in the adipose tissue of Raldh1 knockout mice, which are resistant to diet-induced obesity, revealed significantly higher levels of retinaldehyde compared to wild-type mice. nih.gov A UHPLC-MS/MS assay using O-ethyloxime derivatization demonstrated that retinal concentrations in adipose tissue can be influenced by dietary vitamin A levels. nih.gov

Other Tissues: The sensitive quantification method has also been applied to other tissues, including the testis, kidney, muscle, spleen, and brain, showing that extra-ocular retinal concentrations are in the range of approximately 2 to 40 pmol/g. nih.govnih.govresearchgate.net

Below is a table summarizing retinaldehyde concentrations found in various mouse tissues using the O-ethyloxime derivatization method.

| Tissue | Concentration (pmol/g) in Mice on Chow Diet | Concentration (pmol/g) in Mice on AIN93G Diet |

| Brown Adipose | ~35 | ~15 |

| White Adipose (Inguinal) | ~18 | ~4 |

| White Adipose (Epididymal) | ~12 | ~2 |

| Liver | ~40 | ~40 |

| Kidney | ~10 | ~8 |

| Testis | ~2 | ~2 |

| Data sourced from a study on C57BL/6 mice. The chow diet contained 15 IU vitamin A/g, while the AIN93G diet contained 4 IU vitamin A/g. nih.gov |

In Vitro Cell Culture Models for Investigating Retinaldehyde Metabolism and Enzymatic Conversion

In vitro cell culture systems are invaluable for dissecting the molecular mechanisms of retinaldehyde metabolism. The use of this compound derivatization in these models allows for precise measurement of enzymatic activity.

Studies using cultured COS cells transfected with cDNAs for murine aldehyde dehydrogenases, AHD-M1 and AHD-2, demonstrated that both enzymes can convert retinaldehyde to retinoic acid. nih.gov The amount of conversion was quantified by HPLC analysis of the radiolabeled products. nih.gov Similarly, the enzymatic activity of retinaldehyde dehydrogenases (RALDHs) has been assessed in human cancer cell lines. acs.orgoncotarget.com For instance, in A549 lung cancer cells, HPLC analysis showed that inhibiting ALDH activity with N,N-diethylaminobenzaldehyde (DEAB) led to a sustained high concentration of retinaldehyde, confirming the role of ALDH in its clearance. oncotarget.com

Furthermore, the conversion of retinol to retinaldehyde has been quantified in vitro using mouse liver microsomes. nih.gov This assay is sensitive enough to measure retinal biosynthesis within minutes using a small amount of microsomal protein, showcasing the efficiency of the method for studying enzymatic kinetics. nih.gov

The table below illustrates the enzymatic conversion of retinaldehyde to retinoic acid in different cellular models.

| Cell Model | Enzyme(s) Studied | Key Finding |

| COS Cells | Murine AHD-M1 and AHD-2 | Both enzymes convert retinaldehyde to retinoic acid, with AHD-2 being more active. nih.gov |

| A549 Cancer Cells | ALDH1A1 and ALDH1A3 | Inhibition of ALDH activity leads to increased intracellular retinaldehyde levels. oncotarget.com |

| U2OS Cells | ALDH1A3 | Confirmed the requirement of the catalytic cysteine (Cys314) for enzymatic activity. acs.org |

| HEK293 Cells | Frog rdhe2 | rdhe2 significantly increased the conversion of all-trans-retinol to retinaldehyde and retinoic acid. researchgate.net |

| Mouse Liver Microsomes | Retinol Dehydrogenases | Demonstrated quantifiable retinal biosynthesis from retinol within two minutes. nih.gov |

Comparative Biochemical Studies of Retinoid Pathways Across Diverse Organisms

The fundamental processes of retinoid metabolism are conserved across many species, yet there are important differences. Comparative studies, aided by techniques like this compound derivatization, provide insights into the evolution and specific adaptations of these pathways.

For example, research on the frog Xenopus laevis identified an enzyme, rdhe2, that exhibits strong activity in converting all-trans-retinol to retinaldehyde, comparable to human RDH10 when expressed in the same cell culture system. researchgate.netmdpi.com This highlights both conserved and potentially unique enzymatic functions across different vertebrate species.

The visual cycle itself shows variations. While the canonical visual cycle involving the RPE is common to both rods and cones, a second, cone-specific visual cycle has been identified in the retina of some vertebrates. core.ac.uk This retina visual cycle involves the synthesis of 11-cis-retinol in Müller cells, which is then supplied to cones for oxidation to 11-cis-retinal. core.ac.uk Understanding the enzymatic players and kinetics in these different pathways across species is an active area of research. pnas.orgresearchgate.net

Application in the Synthesis of Labeled Retinaldehyde for Advanced Spectroscopic Studies (e.g., ¹³C-NMR)

The synthesis of isotopically labeled retinaldehyde is crucial for detailed structural and functional studies of visual pigments using advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR). nih.gov While this compound is primarily a tool for quantification, the principles of chemical modification of retinal are central to creating these labeled probes.

By synthesizing retinal with high enrichment of stable isotopes like ¹³C or ²H at specific positions, researchers can probe the atomic-level structure and environment of the chromophore within the rhodopsin protein. nih.govnih.gov For instance, solid-state ¹³C NMR studies using retinal isotopically enriched at specific carbon atoms have provided key insights into the conformation of the retinal chromophore when bound to opsin and the protonation state of the Schiff base linkage. nih.gov These studies are fundamental to understanding how the protein environment modulates the light-absorbing properties of the chromophore, a process known as wavelength regulation. nih.gov

Conclusion

The chemical compound Retinal-O-ethyloxime has proven to be an indispensable tool in the field of retinoid research. Its use as a stable derivative of the otherwise labile retinaldehyde has surmounted significant analytical challenges, paving the way for highly sensitive and specific quantification using modern chromatographic and mass spectrometric techniques. The application of methods employing this compound has led to a deeper understanding of the physiological concentrations of retinaldehyde in various tissues and has been crucial in elucidating the dynamics of retinoid metabolic pathways. As research continues to unravel the complex roles of retinoids in health and disease, the precise measurement of key intermediates like retinaldehyde, facilitated by derivatization to this compound, will remain a critical component of these scientific endeavors.

Future Directions and Emerging Research Avenues for Retinal O Ethyloxime in Retinoid Science

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput in Challenging Matrices

The quantification of retinaldehyde in complex biological samples, such as adipose tissue or small tissue biopsies, presents significant analytical challenges due to its low abundance and reactivity. The conversion of retinaldehyde to Retinal-O-ethyloxime is a cornerstone of modern analytical methods, enabling precise measurement through techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govnih.gov This derivatization strategy effectively circumvents the aldehyde's propensity for promiscuous reactions within the biological matrix, thereby preventing extraction inefficiencies and analytical variability. nih.gov

Future research will likely focus on further refining these methods. The goal is to push the boundaries of sensitivity beyond the current femtomole detection limits and to enhance the throughput for large-scale metabolic studies. nih.gov Innovations may include the development of novel ionization sources for mass spectrometry that improve the signal intensity of this compound, as well as the optimization of automated sample preparation workflows that incorporate the in situ derivatization step. nih.gov Such advancements are critical for enabling comprehensive retinoid profiling in large patient cohorts or in studies requiring micro-sampling techniques, ultimately allowing for a more detailed understanding of retinaldehyde's role in extra-ocular tissues. nih.gov

| Analytical Parameter | Reported Value/Method | Significance |

|---|---|---|

| Technique | UHPLC-MS/MS | Provides high sensitivity and specificity for quantification. nih.gov |

| Derivative | This compound | Stabilizes the reactive aldehyde group, enhancing recovery and preventing degradation. nih.gov |

| Lower Limit of Detection (LOD) | 5 fmol | Allows for quantification in very small biological samples (15-35 mg). nih.gov |

| Lower Limit of Quantification (LOQ) | 20 fmol | Ensures accurate measurement of low-abundance retinaldehyde in tissues. nih.gov |

| Linear Range | 5 fmol to 1 pmol | Covers a wide physiological concentration range. nih.gov |

| Application | Quantification in multiple tissues, including adipose, eye, liver, and serum. nih.govnih.govnih.gov | Enables broad investigation of retinaldehyde metabolism across different biological systems. |

Advanced Mechanistic Investigations into Retinaldehyde-Protein and Retinaldehyde-Lipid Interactions using this compound as a Probe

While this compound is well-established for stabilizing retinaldehyde for quantification, its potential as a chemical probe to investigate the mechanistic details of retinaldehyde's interactions with proteins and lipids is an emerging research frontier. Retinaldehyde's aldehyde group readily forms Schiff bases with primary amines on proteins and lipids, creating adducts that can alter molecular function and contribute to cellular pathology, such as the formation of bisretinoid adducts in the eye. nih.gov

Currently, the derivatization to an O-ethyloxime effectively blocks this reactivity to allow for measurement of the total retinaldehyde pool. However, future studies could adapt this chemistry to develop "trapping" reagents. For instance, modified O-ethylhydroxylamine reagents bearing reporter tags (e.g., biotin (B1667282) or a click-chemistry handle) could be designed. These probes might be used to capture retinaldehyde-binding proteins or lipid adducts in situ. Subsequent isolation and mass spectrometric analysis of these tagged complexes could identify novel protein and lipid interaction partners of retinaldehyde, providing critical insights into its biological targets and mechanisms of action. This approach would move beyond simple quantification to functionally probe the retinaldehyde interactome, a significant step forward in understanding its physiological and pathological roles. The development of specific retinal-based probes, such as LEI-945 for profiling retinaldehyde dehydrogenases, underscores the power of such chemical tools in elucidating enzyme activity and substrate binding. acs.org

Elucidation of Complex Regulatory Mechanisms Governing Endogenous Retinaldehyde Levels

The precise control of endogenous retinaldehyde concentrations is vital, as this molecule sits (B43327) at a critical metabolic branch point—it can be reduced to retinol (B82714) or irreversibly oxidized to retinoic acid. The analytical methods built upon this compound derivatization are central to untangling the complex enzymatic and signaling networks that govern this balance. By providing a reliable means to measure fluctuations in retinaldehyde levels, these techniques allow researchers to probe the factors that regulate its synthesis and catabolism. nih.govresearchgate.net

Future research will leverage these sensitive analytical tools to explore retinaldehyde homeostasis in greater detail. For example, by using the this compound method, investigators can accurately quantify how genetic modifications, pharmacological interventions, or varying metabolic states (such as diet-induced obesity) impact retinaldehyde pools in specific tissues. nih.govresearchgate.net This enables a direct assessment of the activity of key enzymes like retinaldehyde dehydrogenases (RALDHs) and retinol dehydrogenases (RDHs). researchgate.net Applying these quantitative methods in time-course studies or in response to specific stimuli will help to construct dynamic models of retinoid metabolism, revealing feedback loops and cross-talk with other metabolic pathways that have, until now, been difficult to study.

High-Resolution Spatial Quantification of Retinaldehyde Using Advanced Imaging Modalities Coupled with Derivatization Strategies

A significant gap in retinoid research is the inability to visualize the spatial distribution of retinaldehyde within tissues at high resolution. While methods exist to localize the enzymes responsible for retinaldehyde metabolism, directly imaging the small molecule itself has been elusive due to its low concentration and reactivity. nih.gov Advanced techniques like matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry, which can map the distribution of molecules in tissue sections, offer a potential solution.

The primary challenge for MALDI imaging of retinaldehyde is its poor ionization efficiency and instability. Here, the principles of derivatization that have proven successful for LC-MS analysis could be adapted for imaging. An emerging and powerful research avenue would be the development of in-tissue derivatization protocols using O-ethylhydroxylamine or similar reagents prior to MALDI analysis. nih.gov Such a strategy would stabilize retinaldehyde directly within the tissue matrix and introduce a readily ionizable tag, significantly enhancing the sensitivity of detection. nih.gov Achieving this would allow, for the first time, the mapping of retinaldehyde gradients across different cellular layers and anatomical structures, for example, within the retina or in developing tissues. This spatial information would provide unprecedented insights into localized retinoid signaling and metabolism, linking molecular concentration to specific cellular functions and pathologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.